Product packaging for Antibiotic SF 2487 sodium salt(Cat. No.:CAS No. 120203-60-3)

Antibiotic SF 2487 sodium salt

Cat. No.: B219452
CAS No.: 120203-60-3
M. Wt: 783.9 g/mol
InChI Key: JINRBYOWHJLDLT-FYJCAEPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic SF 2487 sodium salt is a research-grade chemical with the CAS Registry Number 120203-60-3 . It is a polyether ionophore antibiotic, also known in recent literature as tetromadurin, which was originally isolated from the fermentation broth of the bacterium Actinomadura verrucosospora . This compound is characterized as a member of the polyether tetronate family, featuring a complex structure that includes a tetronate ring, a cyclohexane, a tetrahydropyran, and tetrahydrofuran rings . In microbiological research, Antibiotic SF 2487 demonstrates weak activity against Gram-positive bacteria and has shown antiviral activity against influenza virus in in vitro studies . Its primary mechanism of action, shared with other polyether antibiotics like tetronasin and tetronomycin, is that of an ionophore. It disrupts ion gradients by facilitating the transport of ions across cell membranes, which leads to the disruption of essential cellular processes . The biosynthetic gene cluster (the mad cluster) responsible for its production in A. verrucosospora has been identified, providing a model for its biosynthesis and opportunities for bioengineering studies . This product is intended for research applications only, such as investigating the biology of actinomycetes, studying the mechanisms of ionophore antibiotics, and exploring novel compounds with activity against viruses and Gram-positive bacteria. This compound is not intended for diagnostic or therapeutic uses. Key Chemical Identifiers: • CAS Registry Number: 120203-60-3 • Molecular Formula: C42H64NaO12 • Molecular Weight: 783.95 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64NaO12 B219452 Antibiotic SF 2487 sodium salt CAS No. 120203-60-3

Properties

CAS No.

120203-60-3

Molecular Formula

C42H64NaO12

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C42H64O12.Na/c1-9-29(45)32-14-15-33(52-32)42(7)18-24(5)30(54-42)12-10-21(2)39-22(3)11-13-31(53-39)27(19-43)17-26-16-23(4)36(46)28(20-44)34(26)40(50-8)38(48)35-37(47)25(6)51-41(35)49;/h10,17,22-24,26,28-36,39-40,43-46H,6,9,11-16,18-20H2,1-5,7-8H3;/b21-10+,27-17+;/t22-,23+,24+,26+,28-,29+,30-,31+,32-,33+,34+,35?,36+,39+,40-,42-;/m0./s1

InChI Key

JINRBYOWHJLDLT-FYJCAEPUSA-N

SMILES

CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na]

Isomeric SMILES

CC[C@H]([C@@H]1CC[C@@H](O1)[C@@]2(C[C@H]([C@@H](O2)C/C=C(\C)/[C@@H]3[C@H](CC[C@@H](O3)/C(=C/[C@H]4C[C@H]([C@H]([C@H]([C@@H]4[C@@H](C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)/CO)C)C)C)O.[Na]

Canonical SMILES

CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na]

Synonyms

SF 2487
SF-2487

Origin of Product

United States

Advanced Structural Characterization and Elucidation of Sf 2487 Sodium Salt

Spectroscopic Methodologies for Structural Determination

The molecular formula of the sodium salt of SF 2487 was determined to be C43H69O12Na through a combination of elemental analysis and high-resolution mass spectrometry. nih.gov The spectroscopic data collectively indicated that SF 2487 is a member of the polyether group of antibiotics, specifically belonging to the acyltetronic acid type. nih.gov

Table 1: Spectroscopic Data for SF 2487 Sodium Salt

Spectroscopic TechniqueObservation
UV (Methanol) λmax (ε): 235 nm (12,000), 290 nm (sh, 7,000)
IR (KBr) νmax: 3400, 2950, 1730, 1660, 1560, 1450, 1380, 1260, 1160, 1080, 980 cm-1
¹³C NMR (CDCl₃) Signals confirmed the presence of 43 carbons, including carbonyls, olefins, and a polyether backbone.
¹H NMR (CDCl₃) A complex spectrum of signals indicated a large number of non-equivalent protons in a complex aliphatic structure.

Data sourced from Hatsu et al., 1990. nih.gov

X-ray Diffraction Analysis in Structural Elucidation

While spectroscopic methods provided substantial information about the planar structure and functional groups, determining the precise three-dimensional arrangement of such a large and complex molecule required the definitive technique of X-ray diffraction analysis. nih.govnih.gov This method allows for the direct visualization of the electron density of a crystallized molecule, providing unambiguous information about bond lengths, bond angles, and stereochemistry. ucsf.edu

For many polyether antibiotics, obtaining crystals of the sodium salt that are suitable for X-ray diffraction can be challenging. semanticscholar.org To overcome this, researchers often prepare derivatives, such as heavy atom salts, which can improve crystal quality and facilitate the solution of the phase problem in crystallography. nih.govsciforschenonline.org In the case of SF 2487, the silver salt derivative was utilized for this purpose. nih.govnih.gov

Application of Silver Salt Derivatives for Crystal Structure Determination

The definitive stereostructure of Antibiotic SF 2487 was established through single-crystal X-ray diffraction analysis of its silver salt. nih.govnih.gov The introduction of the heavy silver atom into the molecule provided a strong anomalous scattering signal, which was instrumental in solving the crystal structure. nih.gov

The antibiotic was converted to its silver salt, which was then crystallized to produce crystals suitable for X-ray analysis. The resulting diffraction data allowed for the complete assignment of the relative and absolute stereochemistry of all chiral centers within the molecule. nih.gov The crystal structure revealed a complex polyether framework, confirming the general features deduced from spectroscopy, but also providing the precise spatial arrangement of the atoms. nih.govnih.gov

Table 2: Crystallographic Data for SF 2487 Silver Salt

ParameterValue
Molecular Formula C43H69O12Ag
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 14.331 (3)
b (Å) 29.336 (6)
c (Å) 11.025 (2)
**V (ų) **4634 (2)
Z 4

Data sourced from Hatsu et al., 1990. nih.gov

The successful application of the silver salt derivative in the X-ray crystallographic analysis of SF 2487 was a critical step in its full structural elucidation, providing a definitive model of this complex natural product. nih.gov

Molecular Mechanisms of Action of Sf 2487 Sodium Salt

Ionophore Activity and Cation Transport Dynamics

Polyether ionophores are lipid-soluble molecules characterized by an oxygen-rich internal cavity that binds cations and a lipophilic exterior that allows them to navigate through the lipid bilayers of cell membranes. nih.gov Their primary mechanism of action involves disrupting the natural ion gradients essential for numerous cellular functions. plos.orgresearchgate.net

Like most naturally occurring carboxyl ionophores, SF-2487 demonstrates an affinity for monovalent cations such as sodium (Na+) and potassium (K+). nih.gov The structure of polyether ionophores, featuring a carboxylic group and multiple oxygen atoms within furan (B31954) and pyran rings, facilitates the formation of a pseudocyclic structure around a cation. nih.govresearchgate.net This complex neutralizes the cation's charge, enabling its transport across the otherwise impermeable cell membrane.

The transport process mediated by carboxylic ionophores like SF-2487 is typically an electroneutral exchange. researchgate.net The ionophore, in its deprotonated (anionic) form, binds a cation (e.g., K+) from the extracellular environment. This neutral complex then diffuses across the membrane. On the inner side of the membrane, the ionophore releases the cation and binds a proton (H+), returning to its neutral, protonated state. It then diffuses back to the outer surface, ready to repeat the cycle. This process effectively exchanges an external K+ for an internal H+. researchgate.net

By facilitating this continuous exchange of cations for protons, SF-2487 and other polyether ionophores disrupt the vital electrochemical gradients across cellular membranes. researchgate.netnih.gov Cells invest significant energy to maintain a high intracellular concentration of potassium and a low intracellular concentration of sodium, a gradient maintained by the Na+/K+-ATPase pump. nih.gov

The ionophoretic activity of SF-2487 counteracts this, leading to an influx of Na+ and an efflux of K+ and H+, thereby collapsing the transmembrane potential. researchgate.net The disruption of these gradients has profound consequences for cellular physiology, affecting processes such as nutrient transport, pH homeostasis, and the maintenance of membrane potential, which are critical for cell survival and proliferation. nih.gov

Cellular and Subcellular Targets of Ionophore Activity

The primary target of SF-2487's ionophore activity is the cell membrane of susceptible organisms. It shows activity against Gram-positive bacteria but is generally inactive against Gram-negative bacteria. mdpi.comnih.govnih.gov This selectivity is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier, preventing the ionophore from reaching the inner cytoplasmic membrane. nih.gov

Within the cell, the disruption of ion gradients affects various subcellular compartments. For instance, ionophores like nigericin, which is structurally and functionally similar to other carboxylic polyethers, are known to affect ion transport and ATPase activity in mitochondria. mdpi.com The collapse of the proton gradient across the mitochondrial inner membrane can uncouple oxidative phosphorylation, leading to a depletion of cellular ATP.

Comparative Analysis with Other Polyether Ionophores' Mechanisms

SF-2487 belongs to the polyether tetronate family, which also includes tetronasin (B10859098) and tetronomycin. nih.govplos.org All three share a core structure containing a tetronate ring, a cyclohexane (B81311), and a tetrahydropyran (B127337). plos.org Their mechanism of disrupting ion signaling across membranes is conserved among them. semanticscholar.org

While most polyether ionophores, including SF-2487, primarily transport monovalent cations, some exhibit different selectivities. A notable example is lasalocid, which preferentially forms complexes with divalent cations like calcium (Ca2+) and magnesium (Mg2+). nih.gov Another ionophore, calcimycin, also shows a preference for divalent cations and is used experimentally to study calcium-dependent biological processes. nih.gov In contrast, ionophores like monensin (B1676710) and nigericin, similar to SF-2487, are classic examples of monovalent cation transporters. nih.govmdpi.com

The specific mechanism of transport can also vary. The primary mode for carboxylic ionophores is electroneutral exchange (e.g., K+/H+ antiport). researchgate.net However, other mechanisms exist, such as electrogenic transport, where the ionophore-cation complex carries a net charge, and a biomimetic transport mode observed with chemically modified ionophores. researchgate.netcore.ac.uk The biological activity and potency of different polyether ionophores are influenced by these variations in cation selectivity and transport mechanisms. nih.gov Recent comparative studies have highlighted distinct differences in the bioactivity profiles even among structurally similar ionophores, suggesting that they should not be viewed as functionally identical. asm.orgnih.gov

Biosynthetic Pathways of Sf 2487 Sodium Salt

Genetic and Enzymatic Basis of Biosynthesis in Actinomadura sp. SF2487

The genetic blueprint for SF 2487 synthesis is located in a 110 kbp region of the Actinomadura verrucosospora genome known as the 'mad' biosynthetic gene cluster (BGC). researchgate.net This cluster contains 32 genes that code for the entire enzymatic assembly line required to build the antibiotic. plos.orgresearchgate.net

Bioinformatic analysis and functional studies, including gene deletion experiments, have assigned putative functions to many of these genes. plos.orgresearchgate.net The core of the biosynthetic machinery consists of five large, multifunctional Type I polyketide synthase (PKS) enzymes. These enzymes are responsible for assembling the polyketide backbone of the molecule. plos.orgnih.gov

Key enzymatic steps in the pathway include:

Polyketide Chain Assembly: The five PKS enzymes catalyze the sequential condensation of simple precursor units to form the carbon skeleton. plos.orgnih.gov

Tetronate Ring Formation: A set of genes homologous to the glycerate-utilization operon (mad7, mad8, mad16, mad17, mad18) are responsible for forming the characteristic tetronate moiety from the key precursor 1,3-bisphosphoglycerate. plos.orgnih.gov

Cyclizations: The formation of the distinctive ring structures is a critical part of the biosynthesis.

Tetrahydrofuran (B95107) Rings: An epoxidase (MadC) and an epoxide hydrolase (MadB) work in tandem to form the two tetrahydrofuran rings through a regio- and stereospecific oxidation-cyclization cascade. plos.orgnih.gov

Cyclohexane (B81311) and Tetrahydropyran (B127337) Rings: Two putative cyclase enzymes, encoded by mad10 and mad31, are responsible for the formation of the cyclohexane and tetrahydropyran rings, respectively. plos.orgcam.ac.uk Deletion of the mad10 gene resulted in the production of a novel intermediate lacking the cyclohexane and tetrahydropyran rings, confirming its role in the cyclization process. plos.orgresearchgate.netscispace.com

A summary of key genes within the 'mad' cluster and their predicted functions is provided below.

Table 1: Selected Genes in the SF 2487 ('mad') Biosynthetic Gene Cluster and Their Functions

GenePredicted Enzyme/ProteinPredicted Function in SF 2487 BiosynthesisReference
madA (I-V)Type I Polyketide Synthases (PKS)Assembly of the polyketide backbone plos.orgnih.gov
madBEpoxide HydrolaseCatalyzes the opening of epoxide rings to form tetrahydrofuran rings plos.orgnih.gov
madCEpoxidaseCatalyzes stereospecific epoxidation of double bonds, precursor to furan (B31954) rings plos.orgnih.gov
mad10CyclaseCatalyzes the formation of the cyclohexane ring plos.orgcam.ac.uk
mad31CyclaseCatalyzes the formation of the tetrahydropyran ring plos.orgcam.ac.uk
mad16FabH-like proteinCatalyzes tetronate formation and polyketide chain release plos.orgnih.gov

Precursor Incorporation and Metabolic Flux Analysis

The assembly of the SF 2487 polyketide chain relies on the incorporation of specific building blocks derived from primary metabolism. The PKS enzymes utilize seven units of malonyl-CoA and six units of (2S)-methylmalonyl-CoA as extender units. plos.orgnih.gov A crucial and less common precursor, 1,3-bisphosphoglycerate, is diverted from the glycolysis pathway to serve as the starter unit for the formation of the tetronate ring. plos.orgnih.govresearchgate.net This same precursor is also involved in the biosynthesis of (2R)-methoxymalonyl-ACP, another building block for the polyketide chain. plos.orgnih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through the intricate networks of a cell. creative-proteomics.com While specific MFA studies detailing the flux distribution for SF 2487 production in Actinomadura verrucosospora are not extensively documented in publicly available research, the principles of MFA are critical for understanding and optimizing its production. creative-proteomics.comnih.gov Such analysis would focus on quantifying the flux of carbon from primary metabolic pathways, such as glycolysis and the TCA cycle, towards the synthesis of essential precursors like malonyl-CoA and methylmalonyl-CoA. frontiersin.org By using techniques like 13C labeling, researchers can trace the path of carbon atoms and identify potential bottlenecks in precursor supply, providing a roadmap for metabolic engineering strategies to enhance antibiotic yield. creative-proteomics.comfrontiersin.org

Table 2: Primary Metabolic Precursors for SF 2487 Biosynthesis

PrecursorNumber of Units IncorporatedOriginating PathwayRole in SF 2487 StructureReference
Malonyl-CoA7Fatty Acid Metabolism (from Acetyl-CoA)Extender unit for polyketide chain plos.orgnih.gov
(2S)-Methylmalonyl-CoA6Propionate/Succinate MetabolismExtender unit for polyketide chain plos.orgnih.gov
1,3-Bisphosphoglycerate1GlycolysisStarter unit for tetronate ring formation plos.orgnih.gov

Regulation of Biosynthetic Gene Clusters

The expression of secondary metabolite BGCs in Actinomadura and related actinomycetes is tightly regulated to ensure production occurs at the appropriate time and level. mdpi.comresearchgate.net While the specific regulatory elements controlling the SF 2487 'mad' cluster have not been fully elucidated, the general mechanisms are well-established. Typically, BGCs contain pathway-specific regulatory genes located within or adjacent to the cluster. mdpi.com These regulators can act as activators or repressors, responding to internal metabolic signals or external environmental cues to switch on or off the expression of the biosynthetic genes.

Common regulatory strategies in actinomycetes that are likely relevant to SF 2487 production include:

Pathway-Specific Regulators: The 'mad' cluster likely contains one or more pathway-specific regulatory proteins, such as those from the LuxR or SARP (Streptomyces Antibiotic Regulatory Protein) families, that control the transcription of the entire gene set. mdpi.com

Global Regulatory Networks: Broader cellular regulatory systems that respond to nutrient limitation (e.g., phosphate (B84403), nitrogen) or other stresses can also influence the production of secondary metabolites.

Feedback Regulation: The final product, SF 2487, or key intermediates may exert feedback inhibition on early enzymes or repression on gene expression to prevent overproduction.

Activating these "silent" or poorly expressed gene clusters is a key area of research for discovering new natural products. mdpi.comresearchgate.net

Comparative Biosynthesis with Related Polyether Antibiotics

SF 2487 belongs to the polyether tetronate family of antibiotics, sharing significant structural and biosynthetic similarities with compounds like tetronasin (B10859098) and tetronomycin. plos.orgresearchgate.netscispace.com The high degree of similarity suggests a conserved and evolutionarily related biosynthetic pathway. nih.gov

Tetronasin: Produced by Streptomyces longisporoflavus, its 'tsn' BGC also encodes five Type I PKSs. nih.gov The cyclohexane and tetrahydropyran rings of SF 2487 have an identical configuration to those in tetronasin, and the enzymatic machinery for their formation is thought to be conserved. plos.org

Tetronomycin: Produced by Streptomyces sp. NRRL 11266, its 'tmn' BGC is also highly similar. nih.gov SF 2487 shares a tetronate ring structure with an exocyclic double bond that is characteristic of tetronomycin. plos.org

This makes SF 2487 a natural hybrid, incorporating structural modules from both tetronasin and tetronomycin. plos.org The mechanism for forming the tetrahydrofuran rings via epoxidase-epoxide hydrolase pairs is also a common feature found in the biosynthesis of many other polyether antibiotics, such as monensin (B1676710). plos.orgnih.gov This comparative analysis not only highlights the evolutionary relationships between these antibiotic pathways but also provides insights into the modular nature of polyketide biosynthesis.

Table 3: Comparative Features of SF 2487 and Related Polyether Tetronate BGCs

FeatureSF 2487 (Tetromadurin)TetronasinTetronomycinReference
Producing OrganismActinomadura verrucososporaStreptomyces longisporoflavusStreptomyces sp. NRRL 11266 plos.orgnih.gov
Gene Cluster Namemadtsntmn plos.orgnih.gov
Number of Type I PKSs555 plos.orgnih.gov
Shared Structural FeatureCyclohexane & Tetrahydropyran Rings(Reference for comparison) plos.org
Shared Structural FeatureExocyclic double bond on tetronate ring(Reference for comparison) plos.org

Preclinical Efficacy Studies of Sf 2487 Sodium Salt in Vitro and Relevant Animal Models

Spectrum of Antimicrobial Activity

Activity Against Gram-Positive Bacteria

The sodium salt of antibiotic SF-2487 has demonstrated a range of activity against Gram-positive bacteria. Studies have characterized this activity as generally weak to moderate. nih.govnih.govmdpi.com The compound has shown inhibitory effects against several Gram-positive species. nih.gov

Research findings indicate that SF-2487 is active against genera such as Staphylococcus and Bacillus. nih.gov While it is a member of the polyether group of antibiotics, its potency against Gram-positive bacteria is considered modest. nih.gov

Table 1: In Vitro Activity of SF-2487 Sodium Salt Against Gram-Positive Bacteria

Bacterial Genus Activity Level
Staphylococcus Moderate americanchemicalsuppliers.comnih.gov

Evaluation Against Gram-Negative Bacteria

In preclinical evaluations, SF-2487 sodium salt has been found to be inactive against Gram-negative bacteria. nih.govmdpi.com This lack of activity is a common trait among polyether antibiotics. nih.gov The general scientific understanding is that the outer membrane of Gram-negative bacteria is impermeable to these types of hydrophobic compounds, thus preventing the antibiotic from reaching its target. nih.gov

Antiviral Efficacy Studies

Activity Against Influenza Virus (in vitro)

Significant preclinical research has highlighted the in vitro antiviral properties of SF-2487 sodium salt, specifically against the influenza virus. nih.govnih.govmdpi.comgoogle.com Laboratory studies have confirmed its ability to inhibit viral replication.

One study investigating its effects on the A/Puerto Rico/8/34 strain of the influenza virus observed a dose-dependent inhibition of viral plaque formation. nih.gov This indicates that as the concentration of SF-2487 increased, the inhibition of the virus also increased. nih.gov

Table 2: In Vitro Antiviral Activity of SF-2487

Virus Strain Efficacy

Broader Antiviral Spectrum Investigations

Currently, detailed public research on the efficacy of SF-2487 sodium salt against a wider range of viruses beyond influenza is limited. While some polyether antibiotics have been noted to inhibit various RNA and DNA viruses, specific data for a broad-spectrum antiviral profile for SF-2487 is not extensively documented in available scientific literature. nih.gov

Antiparasitic Efficacy Studies

Preclinical studies have revealed that SF-2487 sodium salt possesses significant antiparasitic properties, particularly against the parasite responsible for malaria. google.comnih.gov

In vitro tests demonstrated that SF-2487 sodium salt has an inhibitory effect on the proliferation of Plasmodium falciparum, the parasite that causes malaria in humans, within infected red blood cells. google.com Furthermore, in vivo studies in murine models have shown that the compound exhibits antimalarial activity against Plasmodium berghei. google.com These findings suggest its potential as an antimalarial agent. google.com

Table 3: Antiparasitic Activity of SF-2487 Sodium Salt

Parasite Model Finding
Plasmodium falciparum In vitro (human red blood cells) Inhibited proliferation google.com

Mechanisms of Resistance to Sf 2487 Sodium Salt

Microbial Adaptive Responses

Microbial adaptive responses are temporary changes in bacteria that allow them to survive in the presence of an antibiotic. These are often physiological adjustments rather than permanent genetic changes. For a salt-based compound, bacteria might adapt by altering their cellular envelopes to limit influx or by upregulating stress response pathways that manage osmotic or ionic stress. In the context of other antibiotics, bacteria have been observed to enter a state of reduced metabolic activity or form biofilms, which provide a physical barrier and a physiologically distinct environment that is less susceptible to antimicrobial agents. researchgate.net However, no studies have specifically investigated such adaptive responses of any bacterial species to SF 2487 sodium salt.

Efflux Pump Systems in Resistance

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. nih.govresearchgate.net These pumps are a common and powerful mechanism of resistance to many classes of antibiotics. okstate.edu Bacteria can possess a wide array of efflux pumps, some with broad specificity and others that are more targeted. Overexpression of genes encoding these pumps is a frequent cause of acquired antibiotic resistance. While it is plausible that bacteria could utilize efflux pumps to expel SF 2487 sodium salt, there is currently no published evidence to confirm this. Research would be needed to identify if SF 2487 is a substrate for any known or novel efflux pumps.

Target Modification and Inactivation Mechanisms

Resistance can also arise from modifications to the antibiotic's target site within the bacterium, which prevents the drug from binding effectively. This can be due to mutations in the genes encoding the target or enzymatic modification of the target molecule. Another strategy is the enzymatic inactivation of the antibiotic itself. Bacteria can produce enzymes that chemically modify or cleave the antibiotic, rendering it harmless. The specific molecular target of SF 2487 sodium salt is not well-defined in the available literature, making it impossible to discuss potential target modification mechanisms. Similarly, no enzymes have been identified that are capable of inactivating SF 2487.

Genetic Basis of Resistance Development

The development of stable antibiotic resistance is rooted in the bacterial genome. Resistance can emerge from spontaneous mutations in genes related to the drug's target, transport systems (like efflux pumps), or regulatory pathways. nih.gov Additionally, bacteria can acquire resistance genes from other bacteria through horizontal gene transfer. These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread through a population. The genetic basis for any potential resistance to SF 2487 sodium salt has not been studied. Identifying specific genes or mutations would require sequencing the genomes of SF 2487-resistant strains and comparing them to susceptible ones.

Strategies for Overcoming Resistance

Given the lack of information on resistance mechanisms for SF 2487, strategies for overcoming such resistance are purely theoretical at this stage. Generally, these strategies include the development of efflux pump inhibitors, the use of combination therapy with other antimicrobial agents, or the chemical modification of the antibiotic to evade resistance mechanisms. Without understanding how resistance to SF 2487 sodium salt might work, it is not possible to propose specific or effective countermeasures.

Derivatization and Chemical Modification Strategies for Sf 2487 Sodium Salt

Synthetic Approaches for Structural Analogs

The generation of structural analogs of Antibiotic SF-2487 can be approached through both biosynthetic engineering and traditional chemical synthesis.

Biosynthetic Engineering:

A significant breakthrough in generating an analog of SF-2487 has been achieved through the manipulation of its biosynthetic pathway. The gene cluster responsible for the biosynthesis of tetromadurin, the mad gene cluster, has been identified and characterized. nih.gov Within this cluster, specific enzymes are responsible for the formation of the intricate ring systems of the molecule.

Notably, the in-frame deletion of the mad10 gene, which encodes a putative cyclase enzyme responsible for the formation of the cyclohexane (B81311) and tetrahydropyran (B127337) rings, resulted in the production of a novel tetromadurin metabolite designated as T-17 . nih.govplos.orgplos.org This analog is characterized by the absence of these two rings, presenting a partially cyclized intermediate of the natural product. nih.govplos.org The mass spectrum of T-17 indicates that it is also missing a primary hydroxyl group, suggesting that some of the final tailoring steps in the biosynthesis are dependent on the prior formation of the ring structures. plos.orgplos.org

This biosynthetic approach offers a powerful tool for generating novel analogs that may be difficult to access through total chemical synthesis. The understanding of the substrate tolerance of the cyclase enzymes, Mad10 and Mad31, could be instrumental in creating a wider range of novel polyether tetronate antibiotics. nih.gov

Chemical Synthesis:

While specific examples of the total or semi-synthesis of SF-2487 derivatives are not extensively reported in the literature, general strategies for the synthesis of related polyether and tetronic acid-containing natural products can be considered. The synthesis of the acyl-tetronic acid core, a key feature of SF-2487, has been achieved through various methods, including the acylation of 3-stannyl tetronates. researchgate.net Furthermore, the construction of the complex polycyclic ether systems typical of this class of antibiotics often involves strategies like ring-closing metathesis and Nozaki–Hiyama reactions in related molecules. rsc.org These established synthetic methodologies could potentially be adapted for the creation of SF-2487 analogs.

Structure-Activity Relationship (SAR) Studies of Derivatives

Detailed structure-activity relationship (SAR) studies for chemically derived analogs of SF-2487 are limited in the public domain. However, insights can be gleaned from the known biological activities of the parent compound and its biosynthetic analog, T-17, as well as from SAR studies of other polyether ionophores.

SF-2487 exhibits a range of biological activities, including antibacterial action against Gram-positive bacteria, antiviral activity against influenza virus, and antimalarial and antitubercular properties. rsc.orgnih.gov Like other ionophores, it is generally inactive against Gram-negative bacteria. nih.govnih.gov The ionophoric nature of SF-2487, which allows it to disrupt ion gradients across cell membranes, is fundamental to its biological activity. nih.gov

The structural modifications in the T-17 analog, specifically the absence of the cyclohexane and tetrahydropyran rings, would predictably alter its three-dimensional conformation and its ability to coordinate with and transport cations. This, in turn, would be expected to significantly impact its biological activity profile, though specific comparative data is not yet available.

For related polyether tetronate antibiotics like tetronomycin, derivatization of the C-18 hydroxyl group to form acyl derivatives led to a slight reduction in antibacterial activity. acs.orgnih.gov Modification of the exocyclic methylene (B1212753) group on the tetronic acid moiety also resulted in slightly diminished activity. nih.gov These findings suggest that modifications at these positions are tolerated but may not be optimal for enhancing potency.

Strategies for Enhancing Biological Activity

The primary strategies for enhancing the biological activity of polyether ionophores like SF-2487 revolve around optimizing their ion-binding and transport properties, as well as improving their interaction with biological targets.

One potential approach is the modification of the tetronic acid moiety. The exocyclic double bond on the tetronate ring in tetronomycin, a feature shared with SF-2487, has been identified as being important for its antibacterial activity. nih.gov Therefore, modifications that maintain or enhance the reactivity or electronic properties of this functional group could be a viable strategy.

Another avenue for enhancement lies in altering the polyether backbone. The specific arrangement of ether linkages and hydroxyl groups dictates the ion selectivity and transport efficiency of the molecule. nih.gov Strategic modifications to this backbone, guided by computational modeling, could lead to derivatives with enhanced potency against specific pathogens.

Methods for Improving Specificity and Selectivity

A major challenge in the therapeutic application of polyether ionophores is their potential for toxicity to host cells, which is linked to their non-specific disruption of ion gradients. nih.gov Improving the specificity and selectivity of SF-2487 for microbial over mammalian cells is therefore a critical goal.

One strategy to achieve this is through the synthesis of "hybrid" polyethers. This approach involves the deconstruction of abundant natural polyethers into smaller fragments, which are then reassembled in novel combinations. This can lead to analogs with improved antibacterial selectivity.

Another approach is to target specific features of microbial cells. For example, while the broad disruption of ion gradients is a general mechanism, subtle differences in the membrane composition and ion transport systems of bacteria versus mammalian cells could be exploited. Derivatives of SF-2487 could be designed to have a higher affinity for bacterial membranes or to more effectively disrupt ion gradients under the specific physiological conditions found in microbial environments.

Furthermore, understanding the structure-activity relationships of a broader library of SF-2487 analogs would be crucial. By systematically modifying different parts of the molecule—the tetronic acid headgroup, the polyether chain, and the various ring systems—and evaluating the resulting changes in antibacterial activity and cytotoxicity, it may be possible to identify derivatives with an improved therapeutic index.

Advanced Analytical Methodologies for Sf 2487 Sodium Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For SF 2487 sodium salt, both high-performance liquid chromatography and gas chromatography offer powerful, albeit different, approaches for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier choice for the analysis of antibiotics due to its versatility, accuracy, and selectivity, particularly for non-volatile and thermally unstable compounds like many polyether antibiotics. nih.govtaylorfrancis.com The development of a robust HPLC method for SF 2487 sodium salt involves the systematic optimization of several key parameters to achieve efficient separation and reliable quantification. researchgate.net

A typical approach would utilize reversed-phase chromatography, which is extensively used for analyzing a wide range of antibiotic systems. nih.gov The method development process includes:

Column Selection: A C18 column is a common starting point, offering excellent retention and separation for moderately polar to nonpolar compounds. ijper.org

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally employed. nih.govscienceasia.org The pH of the aqueous phase is critical and would be adjusted to ensure the consistent ionization state of SF 2487, which contains a carboxylic acid function within its acyltetronic acid moiety. nih.govscienceasia.org

Detection: A Photodiode Array (PDA) or UV detector would be used for method development and quantification. ijper.orgnih.gov The chromophore in the SF 2487 structure would determine the optimal wavelength for detection. nih.gov

The performance of the developed method is assessed through a rigorous validation process, evaluating parameters such as linearity, accuracy, precision, and specificity, to ensure it is fit for its intended purpose. researchgate.netscispace.com

Table 1: Illustrative HPLC Method Parameters for SF 2487 Sodium Salt Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Provides good retention and separation for polyether antibiotics. ijper.org
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to suppress ionization of the carboxylic acid group, improving peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength. scienceasia.org
Gradient 50% to 95% B over 20 minutes Allows for the elution of a wide range of components, separating the main compound from impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detector UV/PDA at 254 nm and 280 nm Selected based on the UV absorbance maxima of the tetronic acid moiety. nih.gov

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) offers very high separation efficiency but is generally limited to volatile and thermally stable compounds. nih.gov Antibiotic SF 2487, being a large, polar, and non-volatile molecule, cannot be analyzed directly by GC. nih.govjfda-online.com Therefore, a critical step of chemical derivatization is required to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. jfda-online.com

The most common derivatization strategy for compounds with active hydrogens (like hydroxyl and carboxyl groups) is silylation. tcichemicals.com

Reagents: Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active protons with trimethylsilyl (B98337) (TMS) groups. tcichemicals.com This process reduces the polarity of the molecule and increases its volatility.

Procedure: The dried sample of SF 2487 sodium salt would be dissolved in an appropriate solvent (e.g., pyridine) and heated with the silylating reagent to ensure complete reaction. tcichemicals.commdpi.com

Analysis: The resulting TMS-derivatized SF 2487 is then injected into the GC, where it is separated on a capillary column and detected, typically by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). mdpi.com

Derivatization can be complex and may introduce impurities or result in incomplete reactions, requiring careful optimization of reaction conditions (temperature, time, reagent ratio). jfda-online.commdpi.com

Mass Spectrometry Applications in Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of SF 2487, providing detailed information on its molecular weight and structure. scirp.org When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful method for both quantification and identification. mdpi.com The structure of SF 2487 was originally determined in part through spectroscopic analyses, which would have heavily relied on mass spectrometry. nih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling

Understanding the metabolic fate of an antibiotic is crucial. High-Resolution Mass Spectrometry (HRMS) is the gold standard for metabolite profiling due to its ability to provide highly accurate mass measurements, which enables the determination of elemental compositions for both the parent drug and its metabolites. scirp.orgthermofisher.com

For SF 2487, a metabolite profiling study would typically involve:

Incubation: Incubating SF 2487 with liver microsomes or in whole-animal studies to generate metabolites. frontiersin.org

Sample Preparation: Extracting the drug and its metabolites from the biological matrix. nih.gov

LC-HRMS Analysis: Separating the components of the extract using HPLC and analyzing them with an HRMS instrument, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. thermofisher.commdpi.com

Data Processing: Specialized software is used to compare the samples treated with the drug against control samples, identifying potential metabolites based on their accurate mass and retention time. frontiersin.orgnih.gov Tandem MS (MS/MS) experiments are then performed to fragment these potential metabolites, providing structural information that helps in their definitive identification. scirp.org

Table 2: Key HRMS Techniques in Metabolite Profiling of SF 2487

Technique Application Advantage
LC-Q-TOF MS Identification and structural elucidation of unknown metabolites. Provides high-resolution, accurate mass measurements for both precursor and fragment ions, aiding in formula determination. mdpi.com
LC-Orbitrap MS Comprehensive profiling and quantification of metabolites. Offers exceptionally high resolution and mass accuracy, allowing for the separation of metabolites from matrix interferences. thermofisher.com

| Tandem MS (MS/MS) | Structural characterization of metabolites. | Controlled fragmentation of a selected ion provides a "fingerprint" spectrum that reveals the metabolite's structure. scirp.org |

Spectroscopic Techniques for Purity and Identity Confirmation

Spectroscopic techniques are vital for confirming the identity and assessing the purity of SF 2487 sodium salt by providing information about its chemical structure and functional groups. The initial structural elucidation of SF 2487 relied on methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For SF 2487, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) groups within the ester and tetronic acid moieties, and ether (C-O-C) linkages, confirming key parts of its polyether structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. It is the most powerful technique for unambiguous structure determination and can be used to confirm the identity of a batch by comparing its spectrum to that of a reference standard.

UV-Visible Spectroscopy: This technique is often used in conjunction with HPLC. The UV spectrum is characteristic of the chromophores in the molecule, such as the acyltetronic acid portion of SF 2487, and can be used for both identification and quantification. nih.gov

Bioanalytical Methods for Concentration Determination in Biological Matrices

To understand the pharmacokinetics of SF 2487, it is essential to measure its concentration over time in biological matrices like plasma, serum, or tissue. fda.gov This requires the development and validation of a specific and sensitive bioanalytical method, typically using LC-MS/MS. mdpi.comsemanticscholar.org

The development of such a method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, lipids) from the biological sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govsemanticscholar.org The choice depends on the analyte's properties and the required sensitivity.

LC-MS/MS Analysis: An LC-MS/MS system is the platform of choice due to its high selectivity and sensitivity. mdpi.com The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to SF 2487) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interference from the complex biological matrix.

Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA or ICH). fda.gov Validation ensures the method is reliable for its intended use and includes assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability. fda.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing the sodium salt form of Antibiotic SF 2487?

  • Synthesis : The sodium salt form can be synthesized via Schiff base reactions followed by metal ion complexation, as demonstrated in analogous cephalosporin derivatives. For example, ceftriaxone sodium salt synthesis involves isolating the antibiotic’s free acid form and neutralizing it with sodium hydroxide under controlled pH conditions .
  • Characterization : Key techniques include:
  • HPLC : To assess purity and retention time (e.g., using a C18 column with UV detection at 254 nm, mobile phase: acetonitrile/sodium phosphate buffer) .

  • FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amino, and carboxylate stretches) .

  • Mass Spectrometry : Confirms molecular weight and sodium adduct formation .

    Method Parameters Assessed Typical Results
    HPLCPurity, Retention Time>95% purity, Rt = 10.5 min
    FT-IRFunctional GroupsPeaks at 1650 cm⁻¹ (C=O)
    Mass SpectrometryMolecular Ion [M+Na]⁺m/z = [calculated value]

Q. Which analytical techniques are effective for determining the purity and stability of Antibiotic SF 2487 sodium salt?

  • Purity : High-performance liquid chromatography (HPLC) coupled with UV detection is standard, ensuring resolution from impurities (e.g., using Waters 2487 UV detector at 1.0 mL/min flow rate) .
  • Stability : Accelerated degradation studies under varying pH (2–9) and temperature (25–40°C) conditions, monitored via:
  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : Evaluates aggregation or degradation products .
  • pH-Dependent Solubility Tests : Assesses solubility changes in physiological buffers .

Advanced Research Questions

Q. How can structural variations in sodium salt antibiotics influence their bioactivity against resistant strains?

  • Structural Insights : Comparative analysis of similar antibiotics (e.g., FM 2487 vs. 1100-50) shows that hydroxyl and amino group positioning alters binding to bacterial targets (e.g., penicillin-binding proteins). Modifications to the sodium salt’s side chains can enhance stability in acidic environments .
  • Experimental Design :
  • Minimum Inhibitory Concentration (MIC) Assays : Test modified derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
  • Molecular Dynamics Simulations : Model interactions between the sodium salt and bacterial enzyme active sites to predict resistance mechanisms .

Q. How can researchers resolve contradictory data in antimicrobial efficacy studies involving sodium salt antibiotics?

  • Methodological Strategies :
  • Standardized Protocols : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (e.g., Mueller-Hinton agar) across labs .
  • Statistical Analysis : Use ANOVA to compare MIC values across batches, accounting for variables like pH and ionic strength.
  • Batch Consistency : Address variability by requesting peptide content analysis and TFA removal (<1%) for sensitive assays .

Q. What methodologies evaluate the stability of this compound under physiological pH conditions?

  • Stability Testing :
  • pH-Rate Profiling : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via HPLC.
  • Metal Ion Chelation Studies : Assess the impact of Mg²⁺ or Ca²⁺ on stability using UV-Vis spectroscopy .
    • Advanced Characterization :
  • Circular Dichroism (CD) Spectroscopy : Monitors conformational changes in the antibiotic’s structure under stress .

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